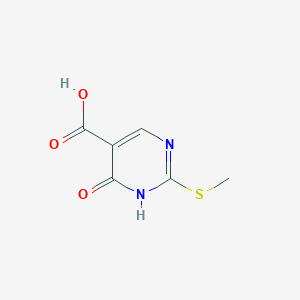

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAJQWKFKCJUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304363 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397308-78-0 | |

| Record name | 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agricultural research.

Core Chemical Properties

This compound is a pyrimidine derivative characterized by the presence of hydroxyl, methylthio, and carboxylic acid functional groups. These groups contribute to its distinct chemical reactivity and potential biological functions.

| Property | Value | Source |

| IUPAC Name | 2-(methylsulfanyl)-6-oxo-1H-pyrimidine-5-carboxylic acid | [1] |

| CAS Number | 397308-78-0 | [2] |

| Molecular Formula | C₆H₆N₂O₃S | [1] |

| Molecular Weight | 186.19 g/mol | [1] |

| Melting Point | 235 °C | |

| Boiling Point | Not available | |

| Predicted pKa | 2.63 ± 0.20 | [3] |

| Predicted LogP | Not available | |

| Appearance | Solid |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, commencing with the formation of its ethyl ester, followed by hydrolysis.

Experimental Protocol: Synthesis of Ethyl 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylate[5]

This procedure details the synthesis of the ethyl ester precursor.

Materials:

-

S-methylisothiourea hemisulfate salt

-

Diethyl ethoxymethylenemalonate

-

Ethanol

-

Sodium hydroxide solution

Procedure:

-

A solution of sodium hydroxide is added dropwise to a stirred mixture of S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol.

-

The recommended molar ratio is n(C₂H₆N₂S·1/2H₂SO₄) : n(C₁₀H₁₆O₅) : n(NaOH) = 1.2 : 1 : 1.8.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

Following the reaction, the mixture is treated with acid to precipitate the product.

-

The resulting white solid, ethyl 4-hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylate, is collected. This process has a reported yield of 81.1%.

Experimental Protocol: Hydrolysis to this compound

A detailed experimental protocol for the hydrolysis of the ethyl ester to the final carboxylic acid is not explicitly available in the searched literature. However, a standard ester hydrolysis procedure can be applied.

General Procedure (Example):

-

The ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is dissolved in a suitable solvent, such as a mixture of ethanol and water.

-

An excess of a base, typically sodium hydroxide or potassium hydroxide, is added to the solution.

-

The mixture is heated under reflux for a period of time, which can be monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solution is then acidified with a strong acid, such as hydrochloric acid, until the pH is acidic.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Chemical Reactivity

The functional groups of this compound dictate its chemical behavior:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification and amidation.

-

Hydroxyl Group: The hydroxyl group can be involved in etherification and other nucleophilic reactions.

-

Methylthio Group: The methylthio group can be a target for nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound and its derivatives possess potential as antimicrobial agents.[4] However, detailed studies on the specific mechanisms of action against various pathogens are not yet extensively documented. The pyrimidine core is a well-known pharmacophore present in numerous biologically active compounds, suggesting that this molecule could serve as a valuable scaffold for the development of new therapeutic agents.[5]

Visualizations

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Potential Logical Relationship in Drug Discovery

Caption: A logical workflow for developing drug candidates from the title compound.

References

Elucidation of the Structural and Bioactive Profile of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the current scientific understanding of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal and agricultural chemistry. This document outlines its fundamental chemical properties, synthesizes available information on its synthesis and reactivity, and explores its putative biological activities.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyrimidine with the molecular formula C₆H₆N₂O₃S and a molecular weight of 186.19 g/mol .[1][2] Its structure features a pyrimidine core functionalized with a hydroxyl group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid at the 5-position. The IUPAC name for this compound is 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, which reflects the tautomeric equilibrium favoring the oxo form in the solid state.[2][3]

Table 1: Physicochemical Identifiers of this compound

| Property | Value | Reference(s) |

| CAS Number | 397308-78-0 | [2] |

| Molecular Formula | C₆H₆N₂O₃S | [1][2] |

| Molecular Weight | 186.19 g/mol | [1][2] |

| IUPAC Name | 2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | [2][3] |

| Synonyms | 4-Hydroxy-2-(methylmercapto)pyrimidine-5-carboxylic acid, 4-Hydroxy-2-methylsulfanylpyrimidine-5-carboxylic acid | [3] |

| Appearance | Solid | [3] |

Synthesis and Reactivity

The chemical reactivity of this molecule is dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the methylthio group.[1] The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The hydroxyl group, being part of a vinylogous acid system, can participate in nucleophilic substitution reactions. The methylthio group can be a leaving group in nucleophilic aromatic substitution reactions, allowing for further derivatization of the pyrimidine ring.[1]

Logical Workflow for Synthesis:

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound are not publicly available in peer-reviewed literature. Commercial suppliers indicate the availability of such data, but the actual spectra have not been published.[8][9] Based on the analysis of related pyrimidine derivatives, the following table summarizes the expected regions for key spectroscopic signals.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -SCH₃ | ~2.5 ppm (singlet) |

| Pyrimidine C-H | ~8.0-8.5 ppm (singlet) | |

| -COOH | >10 ppm (broad singlet) | |

| -OH | Variable, broad | |

| ¹³C NMR | -SCH₃ | ~14 ppm |

| Pyrimidine C5-COOH | ~165-170 ppm | |

| Pyrimidine C2, C4, C6 | ~150-170 ppm | |

| Pyrimidine C5 | ~100-110 ppm | |

| IR Spectroscopy | O-H (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O (carboxylic acid) | 1680-1710 cm⁻¹ | |

| C=C, C=N (ring) | 1550-1650 cm⁻¹ | |

| O-H (enol) | 3200-3600 cm⁻¹ (broad) |

Biological Activity and Potential Signaling Pathways

Research indicates that this compound exhibits potential as an antimicrobial and antifungal agent.[1] However, specific details regarding its mechanism of action and the signaling pathways it may modulate are not well-documented.[1]

Given its structural similarity to endogenous pyrimidines, it is plausible that this compound could interfere with nucleic acid metabolism. Pyrimidine derivatives are known to play crucial roles in various cellular processes, and their metabolic pathways are well-established.

Hypothesized Interaction with Pyrimidine Metabolism:

References

- 1. rsc.org [rsc.org]

- 2. Buy this compound | 397308-78-0 [smolecule.com]

- 3. This compound [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. ETHYL 4-HYDROXY-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Account Suspended [pragmetis.com]

- 8. This compound(397308-78-0) 1H NMR spectrum [chemicalbook.com]

- 9. cenmed.com [cenmed.com]

An In-depth Technical Guide on 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0), a heterocyclic compound with potential applications in pharmaceutical and chemical research. This document collates available data on its chemical properties, synthesis, and biological activities, supplemented with detailed experimental protocols and potential mechanisms of action extrapolated from related compounds.

Chemical and Physical Properties

This compound is a pyrimidine derivative characterized by the presence of hydroxyl, methylthio, and carboxylic acid functional groups. These groups contribute to its specific chemical reactivity and potential biological interactions.[1]

| Property | Value | Source(s) |

| CAS Number | 397308-78-0 | [1][2] |

| Molecular Formula | C₆H₆N₂O₃S | [1][2] |

| Molecular Weight | 186.19 g/mol | [1][2][3] |

| IUPAC Name | 2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | [1] |

| Synonyms | 4-hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, 4-Hydroxy-2-methylmercaptopyrimidine-5-carboxylic acid | [4] |

| Physical Form | Solid | [3][4] |

| Melting Point | 235°C (in aqueous solution) | [1] |

| InChI | InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9) | [1][3] |

| SMILES | CSc1ncc(C(O)=O)c(O)n1 | [3] |

Synthesis and Chemical Reactivity

General Synthetic Approach

One common method involves the cyclization of a three-carbon component with a thiourea derivative, followed by methylation and hydrolysis. For instance, the synthesis of the corresponding ethyl ester has been reported from S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol.[1]

A plausible synthetic workflow is outlined below:

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:[1]

-

Carboxylic Acid: Can undergo esterification or amidation reactions.

-

Hydroxyl Group: Can be a site for alkylation or acylation.

-

Methylthio Group: Can be oxidized to a sulfoxide or sulfone, which are good leaving groups for nucleophilic substitution.[5]

Biological Activity and Potential Applications

Research suggests that this compound exhibits notable biological activities, particularly as a potential antimicrobial agent.[1] Its structural similarity to nucleobases also implies a potential role in nucleic acid metabolism.[1] Pyrimidine derivatives, in general, are known to possess a wide range of pharmacological properties including antiviral, anticancer, antioxidant, and anti-inflammatory effects.[1]

While specific quantitative data for this compound is not available, the following sections describe potential activities and experimental protocols based on related structures.

Antimicrobial Activity

The pyrimidine scaffold is a common feature in many antimicrobial agents. The potential antimicrobial activity of this compound could be assessed using standard microbiological assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of concentrations.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Potential as a Kinase Inhibitor

Structurally similar pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[6] The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.[6] Potential kinase targets for methylthiopyrimidine derivatives include VEGFR-2, EGFR, and Aurora kinases.[6][7]

Hypothesized Signaling Pathway Inhibition

Inhibition of a receptor tyrosine kinase like VEGFR-2 would disrupt downstream signaling pathways involved in angiogenesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the compound against a specific kinase.

-

Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a microplate, combine the kinase, the substrate, and the compound at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for phosphorylated substrate).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

-

Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or using a detection method like ELISA or fluorescence polarization.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development, particularly in the area of antimicrobial agents and potentially as a kinase inhibitor. While there is a lack of extensive published data on its specific biological activities and mechanisms of action, this guide provides a framework for its synthesis and evaluation based on the chemistry and pharmacology of related pyrimidine derivatives. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. Buy this compound | 397308-78-0 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound AldrichCPR 397308-78-0 [sigmaaldrich.com]

- 4. This compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the core physicochemical properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, focusing on its molecular weight and elemental composition.

Molecular Identity and Weight

This compound is a pyrimidine derivative with the chemical structure incorporating hydroxyl, methylthio, and carboxylic acid functional groups. Its molecular identity is definitively established by its chemical formula and molecular weight.

The empirical formula for this compound is C₆H₆N₂O₃S.[1][2] Based on this formula, the calculated molecular weight is 186.19 g/mol .[1][3][4][5]

Data Presentation: Molecular Properties

| Property | Value | Citations |

| Molecular Formula | C₆H₆N₂O₃S | [2][3][4][6] |

| Molecular Weight | 186.19 g/mol | [1][3][4][5] |

| CAS Number | 397308-78-0 | [1][3][5][6] |

| IUPAC Name | 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | [3] |

Methodologies for Property Determination

The molecular weight of a chemical compound is a fundamental property derived from its molecular formula. The standard methodology for its determination is as follows:

Experimental Protocol: Molecular Weight Calculation

-

Elemental Identification: Determine the constituent elements of the molecule. For the target compound, these are Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).

-

Atom Count: Ascertain the number of atoms of each element in a single molecule from the molecular formula (C₆H₆N₂O₃S).

-

Carbon: 6 atoms

-

Hydrogen: 6 atoms

-

Nitrogen: 2 atoms

-

Oxygen: 3 atoms

-

Sulfur: 1 atom

-

-

Atomic Weight Summation: Multiply the count of each atom by its standard atomic weight and sum the results.

-

Atomic Weight of C ≈ 12.011 u

-

Atomic Weight of H ≈ 1.008 u

-

Atomic Weight of N ≈ 14.007 u

-

Atomic Weight of O ≈ 15.999 u

-

Atomic Weight of S ≈ 32.06 u

-

-

Calculation: (6 * 12.011) + (6 * 1.008) + (2 * 14.007) + (3 * 15.999) + (1 * 32.06) = 186.185 u.

-

Molar Mass Conversion: The resulting molecular mass (in atomic mass units, u) is numerically equivalent to the molar mass in grams per mole ( g/mol ).

Note: As this is a computational method based on a known chemical formula, further experimental protocols such as mass spectrometry, which would be used to determine the formula and weight of an unknown substance, are not detailed here.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the elemental components of this compound and its final calculated molecular weight.

Caption: Derivation of Molecular Weight from Elemental Composition.

References

biological activity of pyrimidine derivatives

An In-depth Technical Guide on the Biological Activity of Pyrimidine Derivatives

Abstract

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core scaffold of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. The inherent versatility of the pyrimidine ring allows for extensive chemical modification, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. This guide provides a comprehensive overview of the significant biological activities of pyrimidine derivatives, focusing on their applications in anticancer, antimicrobial, antiviral, and anti-inflammatory therapies. It details the mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Anticancer Activity

Pyrimidine derivatives represent a cornerstone of modern cancer chemotherapy. Their mechanisms of action are diverse, primarily involving the inhibition of nucleic acid synthesis, protein kinases, and other critical enzymes involved in cancer cell proliferation and survival.

1.1. Mechanism of Action

A primary anticancer mechanism of pyrimidine analogues is their role as antimetabolites. By mimicking endogenous pyrimidines, they can be incorporated into DNA and RNA, leading to strand breaks and apoptosis. They can also inhibit key enzymes in pyrimidine biosynthesis, such as thymidylate synthase, leading to a depletion of nucleotides essential for DNA replication.

Another significant class of anticancer pyrimidine derivatives functions as kinase inhibitors. By targeting the ATP-binding site of various protein kinases, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), these compounds can block signal transduction pathways that drive tumor growth and proliferation.

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrimidine nucleus is a preeminent heterocyclic scaffold that serves as a foundational building block in medicinal chemistry.[1] Its prevalence in the natural world, most notably as a core component of the nucleobases cytosine, thymine, and uracil, underscores its fundamental biological importance.[1][2] This inherent biocompatibility, combined with its synthetic tractability and versatile physicochemical properties, has established pyrimidine as a "privileged scaffold."[3][4] Pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating remarkable efficacy across diverse disease areas including oncology, infectious diseases, and inflammation.[5][6] This technical guide provides a comprehensive exploration of the pyrimidine core, detailing its synthesis, structure-activity relationships, and mechanisms of action, while also providing practical experimental methodologies for researchers in the field.

The Pyrimidine Core: Physicochemical Properties and Privileged Status

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions.[1][7] This arrangement makes the ring π-deficient, influencing its chemical reactivity and physical properties. The nitrogen atoms act as hydrogen bond acceptors, while substituted amino groups can serve as hydrogen bond donors, facilitating robust interactions with biological targets.[1]

The key physicochemical properties of the pyrimidine scaffold are summarized below. These properties are fundamental to its role in drug design, influencing solubility, membrane permeability, and target binding.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂ | [7] |

| Molar Mass | 80.088 g/mol | [8] |

| Melting Point | 22°C | [9] |

| Boiling Point | 123-124°C | [9] |

| pKₐ (monoprotonated) | 1.3 | [8][9] |

| Dipole Moment | 2.1 - 2.4 D | [8] |

The "privileged" status of the pyrimidine scaffold stems from its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets.[3][4] Its modular nature allows for precise functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to optimize potency, selectivity, and pharmacokinetic profiles.[1][5]

Synthetic Strategies and Methodologies

The construction of the pyrimidine ring is well-established in organic chemistry, with numerous methods available for its synthesis. These range from classical condensation reactions to modern catalyzed approaches.

Key Synthetic Reactions:

-

Pinner Synthesis: This classical method involves the condensation of a 1,3-dicarbonyl compound with an amidine.[10][11]

-

Biginelli Reaction: A one-pot, multi-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines.[7]

-

Microwave-Assisted Synthesis: Modern techniques often employ microwave irradiation to accelerate reaction times and improve yields for pyrimidine synthesis.[11]

-

Multi-Component Reactions: One-pot syntheses involving three or more starting materials are highly efficient for generating diverse libraries of pyrimidine derivatives.[12]

A generalized workflow for the synthesis and characterization of novel pyrimidine derivatives is illustrated below.

Caption: General workflow for synthesis and characterization.

Pharmacological Applications and Mechanisms of Action

The versatility of the pyrimidine scaffold has led to its incorporation into drugs for a multitude of diseases.[6][13]

Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology.[4] Many function as kinase inhibitors , targeting enzymes crucial for cancer cell proliferation and survival.[4][14] The pyrimidine core often acts as a hinge-binding motif, mimicking the adenine ring of ATP to occupy the enzyme's active site.[15][16]

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Drugs like Gefitinib and Erlotinib target EGFR, a key driver in non-small cell lung cancer.[17]

-

Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrazolo[3,4-d]pyrimidine, is a highly effective BTK inhibitor for B-cell cancers.[16]

-

c-Met Kinase: A target for treating metastatic cancer, with 2,4-diaminopyrimidine derivatives showing potent inhibition.[14]

-

Aurora Kinases: These are essential for mitosis, and pyrimidine-based inhibitors can halt the cell cycle.[1]

The diagram below illustrates the mechanism by which a pyrimidine-based inhibitor blocks the EGFR signaling pathway.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine drug.

Antimicrobial and Antiviral Activity

Pyrimidine analogs have long been used as antimicrobial and antiviral agents.[14][18]

-

Antifolates: Compounds like Trimethoprim inhibit dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.[13]

-

Nucleoside Analogs: 5-Fluorouracil (an anticancer agent) and its derivatives function as antimetabolites, disrupting DNA and RNA synthesis.[7][13] Antiviral drugs like Zidovudine (AZT) are pyrimidine nucleoside analogs that terminate viral DNA chain elongation.[19]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[2][6] SAR studies are crucial for optimizing lead compounds.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Target / Cell Line | Potency (IC₅₀ / Kᵢ) | Reference |

| 2,4-Diaminopyrimidine | c-Met Kinase | 35.7 nM | [14] |

| Pyrazolo[1,5-a]pyrimidine | Human Cancer Cell Lines | < 25 µM | [14] |

| Pyrimidine-Triazole | MCF-7 (Breast Cancer) | 15.3 µM | [19] |

| Pyrimidine-Triazole | MDA-MB453 (Breast Cancer) | 29.1 µM | [19] |

| Substituted Pyrimidines | MCF-7 (Breast Cancer) | 6.2 - 15.1 µM | [19] |

| Dihydropyrimidine | DHO-dehase (Enzyme) | 45 µM (Kᵢ) | [20] |

These data illustrate how modifications to the pyrimidine scaffold can yield compounds with potent, low-nanomolar to micromolar activity against various biological targets. For instance, in dihydroorotate dehydrogenase (DHO-dehase) inhibitors, an intact amide group and a 6-carboxylic acid on the pyrimidine ring are essential for significant enzyme inhibition.[20]

Detailed Experimental Protocols

To facilitate research and development, this section provides detailed methodologies for key experiments involved in the study of pyrimidine derivatives.

Protocol: Three-Component Synthesis of a Pyrimidine-5-carbonitrile Derivative

This protocol is a representative example of an efficient one-pot synthesis.[12]

-

Preparation: To a 50 mL round-bottom flask, add an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and benzamidine hydrochloride (1.0 mmol).

-

Solvent & Catalyst: Add ethanol (10 mL) as the solvent and a catalytic amount of a suitable base (e.g., potassium carbonate, 1.2 mmol).

-

Reaction: Stir the mixture at reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure pyrimidine derivative.

-

Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method for assessing antimicrobial activity.[1]

-

Preparation of Stock Solution: Dissolve the test pyrimidine compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the culture to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol: Shake-Flask Method for LogP Determination

This protocol measures the partition coefficient (LogP), a key indicator of a compound's lipophilicity.[21]

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by shaking them together for 24 hours and then separating them.

-

Compound Addition: Prepare a stock solution of the pyrimidine derivative in the aqueous phase at a known concentration.

-

Partitioning: Add equal volumes of the n-octanol and the compound-containing aqueous phase to a vial.

-

Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Concentration Measurement: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The concentration in the octanol phase is determined by subtraction from the initial concentration. The partition coefficient (P) is the ratio of the concentration in octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

The Role of Pyrimidines in Modern Drug Discovery

The journey from a pyrimidine scaffold to a clinical candidate involves a multidisciplinary approach, heavily reliant on computational chemistry and iterative design.

Bioisosterism: The pyrimidine ring is often used as a bioisostere for a phenyl ring or other heteroaromatic systems.[22] This substitution can improve metabolic stability, alter solubility, and introduce new hydrogen bonding interactions to enhance target affinity and selectivity.[23]

Computational Chemistry: In silico methods are indispensable for accelerating the discovery process.[24][25]

-

Molecular Docking: Predicts the binding mode and affinity of pyrimidine derivatives within a target's active site.[26][27]

-

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that correlate chemical structure with biological activity, guiding the design of more potent analogs.[28]

The logical workflow for modern pyrimidine-based drug discovery is outlined below.

Caption: A logical workflow for pyrimidine-based drug discovery.

Conclusion

The pyrimidine scaffold is an enduring and exceptionally fruitful platform in medicinal chemistry.[1][5] Its unique combination of biological relevance, synthetic accessibility, and tunable physicochemical properties ensures its continued prominence in the development of novel therapeutics.[3] From foundational roles in anticancer and antimicrobial chemotherapy to emerging applications in neurodegenerative and metabolic diseases, the pyrimidine core provides a robust starting point for innovation.[19][29] Future research will undoubtedly continue to expand the chemical space and therapeutic reach of this remarkable heterocycle, leading to the next generation of life-saving medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. scispace.com [scispace.com]

- 9. scialert.net [scialert.net]

- 10. wjarr.com [wjarr.com]

- 11. mdpi.com [mdpi.com]

- 12. growingscience.com [growingscience.com]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

- 15. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. journals.uran.ua [journals.uran.ua]

- 23. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 24. preprints.org [preprints.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 29. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique trifunctional architecture, featuring a pyrimidine core substituted with hydroxyl, methylthio, and carboxylic acid groups, provides a rich platform for chemical modification and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this important scaffold, with a focus on its utility in the development of anticancer and antimicrobial agents.

Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its distinct functional groups, which offer multiple avenues for synthetic diversification.

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃S |

| Molecular Weight | 186.19 g/mol |

| CAS Number | 397308-78-0 |

| Appearance | Solid |

| Melting Point | 235°C (in aqueous solution)[1] |

The pyrimidine ring itself provides a stable aromatic core. The hydroxyl group at the 4-position can participate in hydrogen bonding and may undergo condensation reactions to form ethers. The carboxylic acid group at the 5-position is readily converted to a variety of derivatives, including esters and amides, which is a key strategy in modulating the pharmacological properties of the resulting molecules.[2]

Crucially, the methylthio group at the 2-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile introduction of a wide array of substituents, including amines and alkoxides, further expanding the chemical space accessible from this scaffold.[2]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several routes, often starting from readily available precursors. A common strategy involves the cyclocondensation of a β-dicarbonyl compound with a thiourea derivative, followed by functional group manipulations.

A key intermediate in the synthesis of the title compound is its corresponding ethyl ester, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. This ester can be synthesized and subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a general approach can be inferred from the synthesis of related pyrimidine derivatives. The Biginelli reaction, a one-pot cyclocondensation, is a widely used method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. For the synthesis of the ethyl ester, one could envision a reaction between a suitable three-carbon component, such as diethyl 2-(ethoxymethylene)malonate, and S-methylisothiourea.

General Procedure (Hypothetical): A mixture of diethyl 2-(ethoxymethylene)malonate and S-methylisothiourea sulfate in the presence of a base such as sodium ethoxide in ethanol would be heated under reflux. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be cooled, and the product precipitated by acidification. The crude product would then be purified by recrystallization.

Experimental Protocol: Hydrolysis to this compound

The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure.

General Procedure: Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate would be suspended in an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.[3] The mixture would be heated to facilitate the hydrolysis. After the reaction is complete (monitored by TLC), the solution would be cooled and acidified with an acid like hydrochloric acid to precipitate the carboxylic acid. The solid product would then be collected by filtration, washed with water, and dried.

Characterization Data

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for the title compound is not available in the provided search results, related structures provide an indication of the expected chemical shifts. For ethyl 1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5-carboxylate, the following peaks were observed:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.59 (s, 1H), 7.32 (m, 5H), 5.49 (s, 1H), 5.25 (s, 1H), 4.10 (q, 2H), 2.32 (s, 3H), 1.10 (t, 3H).

-

¹³C NMR (400 MHz, DMSO-d₆): δ 165.8, 153.2, 145.1, 143.3, 128.2, 127.4, 126.2, 101.1, 60.3, 54.7, 18.8, 14.5.[1]

Infrared (IR) Spectroscopy: The IR spectrum of a related tetrahydropyrimidine derivative, ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showed characteristic absorption bands at:

-

FT-IR (KBr) νₘₐₓ cm⁻¹: 3639, 2967, 1896, 1608, 1223.[2]

Mass Spectrometry (MS): The mass spectrum of the same related compound showed a molecular ion peak at:

-

MS: m/z: 260 (M⁺).[2]

Applications in Drug Discovery

The this compound scaffold is a privileged structure in the design of various therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Derivatives of this pyrimidine core have demonstrated significant potential as anticancer agents. The primary strategy involves the derivatization of the carboxylic acid group to form amides, which have shown potent activity against a range of cancer cell lines.

Carboxamide Derivatives as Anticancer Agents: Carboxamide derivatives synthesized from this compound have shown antiproliferative activity against lung (A549), breast (MCF-7), and colon (HT-29) cancer cell lines. For instance, certain carboxamide hybrids have exhibited IC₅₀ values in the low micromolar range (2.1–8.4 µM), demonstrating superior selectivity compared to the standard chemotherapeutic agent 5-fluorouracil.[1]

| Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| Carboxamide Hybrids | A549, MCF-7, HT-29 | 2.1 - 8.4 |

Kinase Inhibitors: The pyrimidine scaffold is a well-established core for the development of kinase inhibitors, as it can mimic the hinge-binding interactions of ATP in the kinase active site. The this compound framework has been utilized in the synthesis of compounds targeting various kinases involved in cancer progression. Structure-activity relationship (SAR) studies on related pyrimidine-based kinase inhibitors have highlighted the importance of substituents at the C2, C4, and C5 positions for potency and selectivity.[4][5][6]

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity. The pyrimidine nucleus is a common feature in many antimicrobial agents, and modifications of this core can lead to potent antibacterial and antifungal compounds.

Antibacterial and Antifungal Agents: Studies have shown that various derivatives of this scaffold are effective against certain bacterial strains. The specific structural modifications that confer potent antimicrobial activity are an active area of research.[1]

Synthetic Diversification and Experimental Protocols

The versatility of the this compound core allows for extensive synthetic exploration. Key reactions include nucleophilic substitution at the C2 position and amide or ester formation at the C5 position.

Experimental Protocol: Synthesis of Carboxamide Derivatives

General Procedure for Amide Coupling: To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and an activator such as 1-hydroxybenzotriazole (HOBt) are added. The desired amine is then added to the reaction mixture, and it is stirred at room temperature until the reaction is complete. The product is typically isolated by aqueous workup and purified by chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its trifunctional nature allows for the creation of diverse libraries of compounds with a wide range of biological activities. The demonstrated potential of its derivatives as potent and selective anticancer and antimicrobial agents underscores the importance of this scaffold in the ongoing search for novel therapeutics. Further exploration of the chemical space around this core structure is warranted and holds significant promise for the development of next-generation drugs.

References

- 1. Synthesis and biological properties of 4-hydroxy, 4-thio-5-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ETHYL 4-HYDROXY-2-METHYLTHIO-5-PYRIMIDINECARBOXYLATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Reactivity of the Methylthio Group in Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is critical for developing novel drugs with improved potency, selectivity, and pharmacokinetic profiles. Among the various substituents, the methylthio group (-SCH₃) has proven to be a highly versatile and reactive functional group, enabling a wide range of chemical transformations essential for drug discovery and development.[1] This guide provides a comprehensive overview of the fundamental reactivity of the methylthio group on the pyrimidine ring.

Core Reactivity Principles

The methylthio group, typically positioned at the C2 or C4 positions of the pyrimidine ring, profoundly influences the molecule's chemical properties. Its reactivity is primarily defined by two key transformations: nucleophilic aromatic substitution and oxidation. These reactions create pathways for further functionalization, including metal-catalyzed cross-coupling reactions.[1]

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group is an effective leaving group, especially when the pyrimidine ring is activated by electron-withdrawing substituents. This characteristic facilitates its displacement by a diverse array of nucleophiles, offering a direct method for introducing new functionalities onto the pyrimidine core.[1][2]

The general form of the reaction is: Nuc:⁻ + R-SCH₃ → R-Nuc + ⁻SCH₃ [2]

Where Nuc: represents a nucleophile and R is the pyrimidine scaffold.

This reactivity is crucial for building molecular diversity in drug discovery programs. A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates, to generate libraries of substituted pyrimidines for structure-activity relationship (SAR) studies.[1]

Oxidation to Sulfoxides and Sulfones

The reactivity of the methylthio group in SNAr reactions can be significantly enhanced by oxidizing the sulfur atom to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[1][3] The strong electron-withdrawing nature of the sulfinyl and especially the sulfonyl groups makes the attached carbon atom highly electrophilic and activates the pyrimidine ring for nucleophilic attack.[3][4]

-

Sulfoxides : Formed by gentle oxidation, they are more reactive than the parent methylthio compound.

-

Sulfones : Formed under stronger oxidation conditions, they are exceptionally good leaving groups, often allowing reactions to proceed under milder conditions and with higher yields compared to their methylthio precursors.[1][4]

This two-step sequence of oxidation followed by nucleophilic substitution is a powerful strategy in pyrimidine chemistry.[3]

Metal-Catalyzed Cross-Coupling Reactions

While the methylthio group itself can participate in some cross-coupling reactions, it is more common to first replace it with a halide (e.g., via SNAr). The resulting halopyrimidine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of complex pyrimidine derivatives.[1]

Quantitative Data Presentation

The efficiency of nucleophilic substitution reactions on methylthio- and methylsulfonyl-pyrimidines is highly dependent on the nucleophile, solvent, and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution of 2-Methylthiopyrimidines

| Nucleophile | Product Type | Typical Yield (%) | Reference |

|---|---|---|---|

| Amines (R-NH₂) | 2-Amino-pyrimidines | 60-95 | [1] |

| Alkoxides (R-O⁻) | 2-Alkoxy-pyrimidines | 70-90 | [1] |

| Thiolates (R-S⁻) | 2-Thioether-pyrimidines | 80-95 | [1] |

| Cyanide (CN⁻) | 2-Cyano-pyrimidines | 50-70 |[1][5] |

Table 2: Reactivity Comparison of Leaving Groups at the C2-Position of Pyrimidines

| Leaving Group | Relative Reactivity | Conditions | Notes | Reference |

|---|---|---|---|---|

| -SCH₃ (Methylthio) | Low | Elevated temperatures often required. | Significantly less reactive compared to oxidized forms. | [4][6] |

| -Cl (Chloro) | Moderate | Generally more reactive than -SCH₃. | A common substrate for SNAr and cross-coupling. | [4][6] |

| -SO₂CH₃ (Methylsulfonyl) | High | Reactions often proceed at room temperature. | An excellent leaving group due to its electron-withdrawing nature. |[4][6] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research and development. Below are general procedures for the key transformations discussed.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of a methylthio group with a generic nucleophile.

Materials:

-

2-Methylthiopyrimidine derivative (1.0 eq)

-

Nucleophile (1.1–2.0 eq)

-

Solvent (e.g., DMF, DMSO, or ethanol)

Procedure:

-

Dissolve the 2-methylthiopyrimidine derivative in a suitable solvent in a round-bottom flask.

-

Add the nucleophile to the solution.

-

Stir the reaction mixture at a temperature ranging from room temperature to reflux. The optimal temperature depends on the reactivity of the specific substrate and nucleophile.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, perform an appropriate aqueous work-up, which may include extraction with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]

Protocol 2: Oxidation of Methylthiopyrimidine to Methylsulfonylpyrimidine

This protocol details the activation of the methylthio group by oxidation.

Materials:

-

2-Methylthiopyrimidine derivative (1.0 eq)

-

Oxidizing agent (e.g., m-CPBA, Oxone®, H₂O₂)

-

Solvent (e.g., DCM, CH₃COOH)

Procedure:

-

Dissolve the 2-methylthiopyrimidine derivative in the chosen solvent and cool the solution in an ice bath.

-

For oxidation to the sulfone , add meta-chloroperoxybenzoic acid (m-CPBA, >2.0 eq) portion-wise to the stirred solution.[7] For selective oxidation to the sulfoxide , typically ~1.1 eq of the oxidant is used under carefully controlled temperature conditions.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench any excess oxidant (e.g., with aqueous sodium thiosulfate for m-CPBA).

-

Extract the product with an organic solvent, wash with aqueous sodium bicarbonate, and dry over sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting methylsulfonylpyrimidine, if necessary, by crystallization or column chromatography.[3]

Mandatory Visualizations

Reactivity Pathways of Methylthiopyrimidines

Caption: Core reactivity pathways of 2-methylthiopyrimidines.

Experimental Workflow: Synthesis and Functionalization

Caption: Workflow for oxidation and subsequent SNAr.

Biological Significance and Signaling Pathways

The versatility of the methylthio group has been instrumental in the development of compounds that modulate various biological signaling pathways.[1] Pyrimidine-based compounds are particularly prominent as kinase inhibitors, which are crucial in cancer therapy.[8][9] They often function as "hinge-binding" motifs, blocking the ATP-binding pocket of kinases and inhibiting downstream signaling.[8]

A key example is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and regulates cell growth, proliferation, and survival.[10][11] Many kinase inhibitors targeting components of this pathway, such as Akt, feature a pyrimidine core. The synthesis of these inhibitors often relies on the reactivity principles outlined above to introduce the necessary pharmacophoric elements.[10] For instance, derivatives of 5-(methylthio)pyrimidine have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in oncology.[8]

PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the Akt node by a pyrimidine-based drug.

Conclusion

The methylthio group is a cornerstone of modern pyrimidine chemistry, offering a predictable and highly adaptable handle for molecular functionalization. Its capacity for undergoing nucleophilic aromatic substitution, coupled with a dramatic reactivity enhancement upon oxidation to the sulfone, provides a robust platform for the synthesis of complex molecules. For professionals in drug development, mastering the reactivity of methylthio-pyrimidines is essential for the efficient construction of compound libraries and the optimization of lead candidates targeting critical biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfone synthesis by oxidation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. escholarship.org [escholarship.org]

spectroscopic data of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

A comprehensive analysis of the spectroscopic properties of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (C₆H₆N₂O₃S, Molecular Weight: 186.19 g/mol ) is crucial for its identification, characterization, and application in research and drug development.[1][2] This technical guide provides an in-depth overview of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their studies.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound based on the analysis of its functional groups and known spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H6 (pyrimidine ring) |

| ~2.5 | Singlet | 3H | -SCH₃ (methylthio group) |

| ~13.0 | Broad Singlet | 1H | -COOH (carboxylic acid) |

| ~11.5 | Broad Singlet | 1H | -OH (hydroxyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carboxylic acid) |

| ~165 | C4-OH (pyrimidine ring) |

| ~160 | C2-SCH₃ (pyrimidine ring) |

| ~150 | C6 (pyrimidine ring) |

| ~110 | C5-COOH (pyrimidine ring) |

| ~14 | -SCH₃ (methylthio group) |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 186 | [M]⁺, Molecular ion |

| 169 | [M-OH]⁺ |

| 141 | [M-COOH]⁺ |

| 125 | Further fragmentation |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic acid O-H |

| ~3100 | Medium | O-H stretch | Hydroxyl group |

| ~1700 | Strong | C=O stretch | Carboxylic acid C=O |

| ~1650 | Medium | C=N stretch | Pyrimidine ring |

| ~1580 | Medium | C=C stretch | Pyrimidine ring |

| ~1250 | Medium | C-O stretch | Carboxylic acid C-O |

Table 5: Predicted UV-Vis Spectroscopy Data (Solvent: Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | Weak | n → π |

| ~270 | Moderate | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

-

For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the raw data using appropriate NMR software.

-

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the IR beam.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C=N).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.

-

Data Acquisition:

-

Fill a quartz cuvette with the sample solution.

-

Place the cuvette in the spectrophotometer.

-

Scan the absorbance of the sample over a range of wavelengths (typically 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Methodological & Application

Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a two-step synthetic route, commencing with the preparation of an ethyl ester intermediate followed by its hydrolysis to yield the target carboxylic acid. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Chemical Structures and Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | C₈H₁₀N₂O₃S | 214.24 | White Solid |

| This compound | This compound | C₆H₆N₂O₃S | 186.19 [1] | Solid [1] |

Experimental Protocols

This synthesis is performed in two primary stages: the formation of the pyrimidine ring to create the ethyl ester intermediate, followed by the hydrolysis of the ester to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This procedure is adapted from an optimized protocol for the synthesis of 4-Hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester. The reaction proceeds via a condensation reaction.

Materials:

-

S-methylisothiourea hemisulfate salt

-

Diethyl ethoxymethylenemalonate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl) (for workup)

Procedure:

-

In a reaction vessel, combine S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol. A recommended molar ratio is 1.2:1 (S-methylisothiourea hemisulfate salt : diethyl ethoxymethylenemalonate).

-

To this stirred mixture, slowly add a solution of sodium hydroxide in water. The optimized molar ratio of NaOH to diethyl ethoxymethylenemalonate is 1.8:1.

-

Maintain the reaction mixture at room temperature and continue stirring for 6 hours.

-

After the reaction is complete, carefully acidify the mixture with hydrochloric acid.

-

The resulting precipitate, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, is then collected by filtration, washed with water, and dried.

Expected Yield: Approximately 81.1% of a white solid product.

Step 2: Hydrolysis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate to this compound

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.[2]

Materials:

-

Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Dissolve the ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

-

Stir the resulting mixture at room temperature for approximately 5 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, carefully add 1 M hydrochloric acid to the mixture until it is acidic, which will cause the carboxylic acid to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: Spectral data for the final compound are available from chemical suppliers and databases.[3]

-

Purity: The purity of the synthesized compound can be assessed by HPLC and is commercially available at 98% purity.[1]

Experimental Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Two-step synthesis of the target carboxylic acid.

Logical Relationship of Synthesis

The diagram below outlines the logical progression from starting materials to the final product.

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their presence in nucleic acids and a wide range of biologically active molecules.[1][2] The following sections detail established and modern synthetic methodologies, complete with experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these synthetic strategies.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a classic one-pot, three-component condensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[3][4][5] These compounds are valuable scaffolds in pharmaceutical research, known to exhibit a range of biological activities, including acting as calcium channel blockers and antihypertensive agents.[5] The reaction typically involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea or thiourea.[3][5]

Experimental Protocol: Classical Biginelli Reaction

This protocol describes the synthesis of a dihydropyrimidinone derivative using a traditional acid-catalyzed method.[6]

Materials:

-

Aryl aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea or thiourea

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).

-

Add ethanol as the solvent to achieve a suitable concentration.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone derivative.

Quantitative Data for Biginelli Reaction Variants

The Biginelli reaction has been modified to improve yields and reaction conditions, including the use of different catalysts and solvent-free methods.[6]

| Reaction Type | Catalyst | Solvent | Reaction Condition | Reported Yield (%) | Reference |

| Classical Biginelli | HCl | Ethanol | Reflux, 3 hrs | Often low | [6] |

| Modified Biginelli | CuCl₂·2H₂O / HCl | Solvent-free | Grinding | >90 | [6] |

| Modified Biginelli (Thiourea) | NH₄Cl | Methanol | Reflux, 3 hrs | Not specified | [6] |

| Yb(OTf)₃-catalyzed | Yb(OTf)₃ | Solvent-free | - | Increased yields | [7] |

Biginelli Reaction Workflow

Caption: Workflow for the classical Biginelli reaction.

Metal-Catalyzed Synthesis of Pyrimidine Derivatives

Transition-metal catalysis has emerged as a powerful tool for the synthesis of pyrimidines, offering high efficiency and selectivity.[8] Various metals, including copper, iron, and palladium, have been employed to catalyze the formation of the pyrimidine ring through different mechanistic pathways, such as C-H activation and cross-coupling reactions.[1][9]

Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,6-Triarylpyrimidines

This protocol describes a copper-catalyzed, one-pot, four-component annulation for the synthesis of 2,4,6-triarylpyrimidines under microwave irradiation.[10]

Materials:

-

Aryl methyl ketone

-

Benzaldehyde

-

Aromatic nitrile

-

Hydroxylamine

-

Copper catalyst (e.g., Cu(OTf)₂)

-

Microwave reactor

-

Reaction vial

Procedure:

-

In a microwave reaction vial, combine the aryl methyl ketone (2.0 eq), benzaldehyde (1.0 eq), aromatic nitrile (1.0 eq), hydroxylamine, and the copper catalyst.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture under the optimized conditions of time and temperature.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The reaction mixture is then subjected to a suitable work-up procedure, which may involve extraction and solvent evaporation.

-

The crude product is purified by column chromatography to yield the pure 2,4,6-triarylpyrimidine.

Quantitative Data for Metal-Catalyzed Pyrimidine Synthesis

| Metal Catalyst | Reactants | Method | Yield (%) | Reference | | --- | --- | --- | --- | | Iron | α,β-unsaturated ketones, amidines | - | Up to 95% |[9] | | Copper(II) triflate | Propargyl alcohols, amidine | - | - |[10] | | Ruthenium | Alcohols, diamines | Acceptorless dehydrogenative coupling | - |[11] |

Metal-Catalyzed Pyrimidine Synthesis Workflow

Caption: Workflow for copper-catalyzed pyrimidine synthesis.

Microwave-Assisted Synthesis of Pyrimidine Derivatives

Microwave-assisted organic synthesis has gained prominence as a green and efficient method for accelerating chemical reactions.[12][13] For pyrimidine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[12][14]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrimidinones

This protocol details a rapid, green, microwave-mediated, multicomponent synthesis of pyrimidinones using water as a solvent.[12]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Methylene active reagent (e.g., ethyl cyanoacetate)

-

Benzamidine hydrochloride

-

Potassium carbonate

-

Water

-

Microwave reactor

-

Microwave vial

-

Filtration apparatus

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave vial, mix the aromatic aldehyde, the methylene active reagent, benzamidine hydrochloride, and potassium carbonate.

-

Add water as the solvent.

-

Seal the vial and place it in a CEM microwave reactor.

-

Set the microwave reactor to the desired power (e.g., 300 W) and temperature (e.g., 100°C) and run the reaction for a short duration (e.g., 20 minutes).[12]

-

After the reaction, allow the vial to cool to room temperature.

-

The product will typically precipitate from the aqueous solution.

-

Collect the precipitate by filtration and wash it several times with water.

-

Recrystallize the crude compound from ethanol to obtain the pure pyrimidinone derivative.

Quantitative Data for Microwave-Assisted Pyrimidine Synthesis

| Reactants | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Aromatic aldehydes, ethyl cyanoacetate, benzamidine hydrochloride | 300 | 100 | 20 | Moderate | [12] |

| 2-amino-4,6-dichloropyrimidine, substituted amine, triethylamine | - | 80-90 | - | High | [15] |

Microwave-Assisted Synthesis Workflow

Caption: Workflow for microwave-assisted pyrimidine synthesis.

References

- 1. ijsat.org [ijsat.org]

- 2. bu.edu.eg [bu.edu.eg]

- 3. organicreactions.org [organicreactions.org]

- 4. name-reaction.com [name-reaction.com]